2-Cyanopyridine-4-sulfonamide
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Overview
Description
2-Cyanopyridine-4-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group at the 2-position and a sulfonamide group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyridine-4-sulfonamide typically involves the introduction of the cyano and sulfonamide groups onto the pyridine ring. One common method involves the reaction of 2-cyanopyridine with sulfonamide derivatives under specific conditions. For instance, the reaction can be carried out using a suitable catalyst and solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyridine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-Cyanopyridine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyanopyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano and sulfonamide groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the 2-position.
4-Sulfonamidopyridine: Contains the sulfonamide group at the 4-position but lacks the cyano group.
Uniqueness: 2-Cyanopyridine-4-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H5N3O2S |
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Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-cyanopyridine-4-sulfonamide |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-3-6(1-2-9-5)12(8,10)11/h1-3H,(H2,8,10,11) |
InChI Key |
DHFJFIBLKDBVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)C#N |
Origin of Product |
United States |
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